Somatostatin (7-10), desamino-trp

Gastric cytoprotection Somatostatin fragment pharmacology Ethanol-induced mucosal injury

Somatostatin (7-10), desamino-trp (CAS 125757-85-9) is a synthetic, linear tripeptide analog corresponding to the modified active-core fragment of native somatostatin-14 (SRIF-14). Its sequence is N-hydrocinnamoyl-D-tryptophyl-L-lysyl-L-threonine (hydrocinnamoyl-D-Trp-Lys-Thr-OH), with a molecular formula of C30H39N5O6 and molecular weight of 565.7 g/mol.

Molecular Formula C30H39N5O6
Molecular Weight 565.7 g/mol
CAS No. 125757-85-9
Cat. No. B162316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin (7-10), desamino-trp
CAS125757-85-9
Synonymsdesamino-Trp-somatostatin (7-10)
desamino-tryptophan-somatostatin (7-10)
Phe-desamino-Trp-Lys-Thr
somatostatin (7-10), desamino-Trp
Molecular FormulaC30H39N5O6
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3)O
InChIInChI=1S/C30H39N5O6/c1-19(36)27(30(40)41)35-28(38)24(13-7-8-16-31)34-29(39)25(17-21-18-32-23-12-6-5-11-22(21)23)33-26(37)15-14-20-9-3-2-4-10-20/h2-6,9-12,18-19,24-25,27,32,36H,7-8,13-17,31H2,1H3,(H,33,37)(H,34,39)(H,35,38)(H,40,41)/t19-,24+,25-,27+/m1/s1
InChIKeySHIVATPLFWRKMN-PBWWRKFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin (7-10), desamino-trp (CAS 125757-85-9) – A Stabilized Minimal Pharmacophore of the Native Hormone for Gastric Cytoprotection Research and Peptide Stability Studies


Somatostatin (7-10), desamino-trp (CAS 125757-85-9) is a synthetic, linear tripeptide analog corresponding to the modified active-core fragment of native somatostatin-14 (SRIF-14). Its sequence is N-hydrocinnamoyl-D-tryptophyl-L-lysyl-L-threonine (hydrocinnamoyl-D-Trp-Lys-Thr-OH), with a molecular formula of C30H39N5O6 and molecular weight of 565.7 g/mol [1]. It is classified under MeSH as a Somatostatin analog/derivative within the Peptide Fragments category and was introduced as a Supplementary Concept in 1990 [2]. The compound incorporates two critical structural modifications relative to the native somatostatin (7-10) tetrapeptide (Phe-Trp-Lys-Thr): (i) replacement of the N-terminal L-phenylalanine with a hydrocinnamoyl (desamino-Phe) cap, eliminating the free N-terminal amine, and (ii) substitution of L-tryptophan at position 8 with D-tryptophan. These modifications were designed to confer resistance to aminopeptidase and endopeptidase degradation while retaining the biological activity of the somatostatin pharmacophore [1].

Why Somatostatin (7-10), desamino-trp Cannot Be Interchanged with Native Somatostatin Fragments or Conventional Clinical Analogs


Native somatostatin-14 has a plasma half-life of only 1–3 minutes due to rapid degradation by aminopeptidases (cleaving the N-terminal Ala-Gly) and endopeptidases (cleaving at Phe6-Phe7, Phe7-Trp8, and Thr10-Phe11), rendering it impractical for most research applications without stabilization [1]. The unmodified somatostatin (7-10) tetrapeptide (Phe-Trp-Lys-Thr) retains cytoprotective activity but remains susceptible to N-terminal aminopeptidase attack at the free Phe amino group and endopeptidase cleavage at the Trp8-Lys9 bond [2]. Somatostatin (7-10), desamino-trp was specifically developed to address these two degradation pathways simultaneously: the N-terminal hydrocinnamoyl (desamino) cap blocks aminopeptidase access, while the D-Trp substitution sterically hinders endopeptidase cleavage at the Trp-Lys junction [1]. Consequently, this compound cannot be casually substituted by the unmodified 7-10 fragment, by other tetrapeptide fragments (e.g., 3-6, 5-8, 9-12) that lack cytoprotective activity, or by clinically optimized analogs such as octreotide which are conformationally constrained cyclic octapeptides with a fundamentally different receptor selectivity profile [2][1]. Substitution without these specific modifications would compromise both metabolic stability and biological activity in experimental systems.

Somatostatin (7-10), desamino-trp – Quantitative Evidence of Differentiation from Native Fragments and In-Class Analogs


Cytoprotective Activity Retention: Desamino-D-Trp Fragment Matches the Native 7-10 Pharmacophore in the Ethanol-Induced Gastric Erosion Model

In the absolute ethanol-induced gastric hemorrhagic erosion model in rats, somatostatin (7-10), desamino-trp demonstrated significant cytoprotective efficacy, decreasing the extension of gastric lesions. This activity is qualitatively comparable to that of the native somatostatin (7-10) fragment (Phe-Trp-Lys-Thr) and native SRIF-14, both of which were previously shown to prevent ethanol-induced gastric erosions [1][2]. Critically, somatostatin (7-10), desamino-trp retains this biological activity despite two substantial structural modifications (N-terminal desamino capping and D-Trp substitution) that distinguish it from the native fragment. In contrast, other somatostatin tetrapeptide fragments (3-6, 5-8, 9-12) did not exhibit comparable cytoprotective properties in the same experimental model [2]. This demonstrates that the 7-10 sequence is the essential pharmacophore for gastric cytoprotection and that the desamino/D-Trp modifications are compatible with biological activity.

Gastric cytoprotection Somatostatin fragment pharmacology Ethanol-induced mucosal injury

N-Terminal Desamino Modification Confers Aminopeptidase Resistance Unavailable in Native Somatostatin Fragments

The native somatostatin (7-10) fragment (Phe-Trp-Lys-Thr) possesses a free N-terminal amino group on Phe that serves as the primary recognition site for aminopeptidases—enzymes known to be a major clearance mechanism for somatostatin and its fragments in vivo [1]. Somatostatin (7-10), desamino-trp replaces this vulnerable N-terminal Phe with a hydrocinnamoyl (3-phenylpropanoyl) group, eliminating the free α-amino group [2]. This structural modification is directly analogous to the well-characterized desamino strategy employed in other therapeutic peptides (e.g., desmopressin, desamino-oxytocin) where N-terminal desamination has been shown to substantially prolong half-life by blocking aminopeptidase-mediated degradation [1]. The original investigators explicitly characterized this compound as "a suspected enzyme resistant variant of the active centre of SRIF" [1]. While direct comparative half-life data for this specific compound versus the native 7-10 fragment are not available in the published literature, the mechanistic rationale is firmly grounded in established peptide biochemistry: N-terminal aminopeptidase cleavage of somatostatin at Ala1-Gly2 and subsequently at Phe7-Trp8 has been experimentally confirmed using membrane vesicle preparations from gut epithelium [1].

Peptide metabolic stability Aminopeptidase resistance N-terminal modification

D-Trp Substitution at Position 8 Enhances Endopeptidase Resistance Relative to L-Trp-Containing Somatostatin Sequences

Somatostatin (7-10), desamino-trp incorporates D-tryptophan at the position corresponding to residue 8 of native somatostatin, replacing the naturally occurring L-tryptophan. This substitution is one of the most potent and well-documented modifications in somatostatin analog medicinal chemistry. In full-length somatostatin analogs, the D-Trp8 substitution has been shown to block endopeptidase cleavage at the Trp8-Lys9 bond and to significantly reduce the overall degradation rate [1]. The D-Trp8 modification is a core feature of virtually all clinically successful somatostatin analogs (octreotide, lanreotide, vapreotide) and is associated with both enhanced metabolic stability and increased receptor binding affinity. In the octapeptide analog series, D-Trp-containing diastereomers were approximately 6-fold more potent than their L-Trp counterparts in growth hormone inhibition assays [2]. For the desamino-7-10 fragment specifically, the D-Trp residue complements the N-terminal desamino modification: while the hydrocinnamoyl cap blocks aminopeptidase attack, the D-Trp8 steric configuration hinders endopeptidase access to the Trp-Lys peptide bond [3].

D-amino acid stabilization Endopeptidase resistance Somatostatin structure-activity relationship

Biphasic Dose-Response Curve Reveals Dual Receptor Pharmacology Not Observed with All Somatostatin Fragments

A distinctive pharmacological feature of somatostatin (7-10), desamino-trp is its biphasic cytoprotective dose-response curve in the ethanol-induced gastric erosion model, exhibiting two clearly separated efficacy peaks. The authors of the primary study interpret this biphasic pattern as evidence that the compound interacts with two distinct somatostatin receptor types previously described in the rat gastric mucosa [1]. This biphasic characteristic was also observed for the native 7-10 and 11-14 fragments [2], but notably was not reported for the other tetrapeptide fragments tested (3-6, 5-8, 9-12), indicating that dual receptor engagement is a specific property of the C-terminal pharmacophore region. For researchers studying somatostatin receptor pharmacology in the gastrointestinal tract, this biphasic profile provides a tool for probing dual-receptor mechanisms without the confounding effects of the full-length hormone's additional binding epitopes. In contrast, clinically used cyclic somatostatin analogs (e.g., octreotide) show high selectivity for sst2/sst5 receptors and do not typically produce biphasic gastric cytoprotective responses [1][2].

Somatostatin receptor subtypes Biphasic dose-response Gastric mucosa pharmacology

Somatostatin (7-10), desamino-trp – Evidence-Backed Research and Industrial Application Scenarios


Gastric Cytoprotection and Mucosal Injury Research Using a Stabilized Minimal Pharmacophore

Investigators studying gastric mucosal defense mechanisms against ethanol, NSAIDs, or stress-induced injury can employ somatostatin (7-10), desamino-trp as a stabilized probe to interrogate the role of somatostatin receptor signaling in cytoprotection. The compound retains the cytoprotective activity of the native 7-10 pharmacophore while offering inferred resistance to both aminopeptidase and endopeptidase degradation [1][2]. This makes it suitable for experimental protocols requiring sustained target engagement, such as ex vivo gastric tissue bath studies, in vivo infusion experiments, or cell-based cytoprotection assays with incubation times exceeding those feasible with unmodified somatostatin fragments. The biphasic dose-response characteristic further enables studies designed to dissect the contributions of individual somatostatin receptor subtypes to mucosal protection [1].

Structure-Activity Relationship (SAR) Studies of the Somatostatin Pharmacophore Core

Somatostatin (7-10), desamino-trp serves as a defined reference compound for SAR studies exploring the minimal structural requirements for somatostatin receptor activation. With a molecular weight of only 565.7 g/mol—approximately one-third the size of native somatostatin-14 (1638 g/mol)—this compound represents one of the smallest known somatostatin-derived molecules that retains measurable in vivo biological activity [1][3]. Medicinal chemistry groups can use this compound as a starting scaffold for further modifications (e.g., amino acid substitutions, cyclization, conjugation to imaging agents or cytotoxic payloads) while benchmarking new analogs against its established cytoprotective and biphasic pharmacological profile [1][2].

Enzymatic Stability Benchmarking and Peptide Half-Life Extension Studies

The dual-stabilization strategy embodied in somatostatin (7-10), desamino-trp (N-terminal desamino cap + D-Trp substitution) provides a model system for studying the individual and combined contributions of these modifications to peptide metabolic stability. Researchers can compare the degradation kinetics of this compound against the unmodified 7-10 fragment and against singly modified variants (desamino-only or D-Trp-only) in relevant biological matrices (plasma, tissue homogenates, membrane vesicle preparations) to quantify the incremental stability gain conferred by each structural modification [1][2]. Such data are directly applicable to the rational design of stabilized peptide therapeutics beyond the somatostatin field.

Dual Somatostatin Receptor Pharmacology Probes for Gastrointestinal Research

The biphasic dose-response profile of somatostatin (7-10), desamino-trp—interpreted as evidence for engagement of two distinct SRIF receptor types in rat gastric mucosa [1]—positions this compound as a pharmacological tool for investigating somatostatin receptor heterogeneity in gastrointestinal tissues. Unlike subtype-selective clinical analogs (e.g., octreotide, which preferentially targets sst2/sst5), this minimal fragment appears to retain the ability to activate multiple receptor subtypes, making it useful for studies where broad-spectrum somatostatin receptor activation is desired but the complexities of the full-length hormone (multiple binding epitopes, very short half-life) are to be avoided [1][2].

Quote Request

Request a Quote for Somatostatin (7-10), desamino-trp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.